N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the bromination of pyrazole to obtain 4-bromo-1H-pyrazole, followed by a series of coupling reactions to introduce the propyl and dichlorophenyl groups. The final step involves the formation of the carboxamide group under controlled conditions, such as using specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of high-efficiency reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N3-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Another pyrazole derivative with different substituents.
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropaneamide: A related compound with a cyclopentyl group.
Uniqueness
N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14BrCl2N5O |
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Molecular Weight |
443.1 g/mol |
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14BrCl2N5O/c17-10-8-21-24(9-10)5-1-4-20-16(25)15-7-14(22-23-15)12-3-2-11(18)6-13(12)19/h2-3,6-9H,1,4-5H2,(H,20,25)(H,22,23) |
InChI Key |
LZPNHWWXQCZMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NCCCN3C=C(C=N3)Br |
Origin of Product |
United States |
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